molecular formula C7H6FNO3 B6591507 5-Fluoro-2-methyl-4-nitrophenol CAS No. 1394933-75-5

5-Fluoro-2-methyl-4-nitrophenol

Cat. No.: B6591507
CAS No.: 1394933-75-5
M. Wt: 171.13 g/mol
InChI Key: UVOWBXFUIIUVGI-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6FNO3. It is a derivative of phenol, characterized by the presence of a fluorine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 4-position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-4-nitrophenol can be achieved through several methods:

    Nitration of 5-Fluoro-2-methylphenol: This method involves the nitration of 5-Fluoro-2-methylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

    Hydrolysis of 5-Fluoro-2-methyl-4-nitrobenzene: This method involves the hydrolysis of 5-Fluoro-2-methyl-4-nitrobenzene in the presence of a strong base, such as sodium hydroxide, followed by acidification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound often involves the nitration route due to its simplicity and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-4-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, other strong nucleophiles.

    Oxidation: Potassium permanganate, other strong oxidizing agents.

Major Products

    Reduction: 5-Fluoro-2-methyl-4-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: 5-Fluoro-2-methyl-4-nitrobenzoic acid.

Scientific Research Applications

5-Fluoro-2-methyl-4-nitrophenol has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Biological Studies: It is used in studies to understand the effects of fluorinated phenols on biological systems.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-4-nitrophenol depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards specific targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-nitrophenol: Similar structure but lacks the methyl group.

    5-Methyl-2-nitrophenol: Similar structure but lacks the fluorine atom.

    2-Fluoro-4-nitrophenol: Similar structure but the positions of the fluorine and nitro groups are different.

Uniqueness

5-Fluoro-2-methyl-4-nitrophenol is unique due to the combined presence of the fluorine, methyl, and nitro groups on the phenol ring. This unique combination of substituents imparts specific chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-fluoro-2-methyl-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-4-2-6(9(11)12)5(8)3-7(4)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOWBXFUIIUVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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